molecular formula C26H24N4O B078938 Oil red O CAS No. 14288-70-1

Oil red O

Cat. No.: B078938
CAS No.: 14288-70-1
M. Wt: 408.5 g/mol
InChI Key: HJAYEODIXUYVIC-LTFAAIOASA-N
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Description

It appears as a red powder and has an absorbance maximum at 518 nanometers . This compound is widely used in histology, forensic science, and various scientific research applications due to its ability to stain lipids effectively.

Mechanism of Action

The staining mechanism of Oil Red O is based on its greater solubility in neutral fats than in the solvent in which it is dissolved . It moves from the staining solution to the tissue fat because of its greater solubility in the latter .

Safety and Hazards

Safety measures include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding contact with skin, eyes or clothing, avoiding ingestion and inhalation, and avoiding dust formation . Isopropanol, which is commonly used in the preparation of Oil Red O, is volatile and harmful to the human body .

Future Directions

An optimized method for Oil Red O staining with the salicylic acid ethanol solution has been reported . This method, which uses a solution containing 50% ethanol and 5%-10% salicylic acid for the preparation of this compound solution, has a better staining effect on lipid staining in cells and tissues, with a clean background and short dyeing time . This this compound solution is non-toxic, convenient to prepare, and can be stored for a long time .

Preparation Methods

Synthetic Routes and Reaction Conditions: Oil Red O can be synthesized through the diazotization of 2,5-dimethylaniline followed by coupling with 2,5-dimethylphenol. The reaction involves the formation of a diazonium salt, which then reacts with the phenol to form the azo dye. The reaction conditions typically include acidic environments and controlled temperatures to ensure the stability of the diazonium salt.

Industrial Production Methods: In industrial settings, this compound is produced by dissolving the dye in propylene glycol and heating it to around 100°C while stirring continuously. The solution is then filtered through Whatman filter paper to remove any impurities and cooled before use . This method ensures a high yield and purity of the dye, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Oil Red O primarily undergoes physical staining reactions rather than chemical transformations. it can participate in some chemical reactions under specific conditions:

    Oxidation: this compound can be oxidized by strong oxidizing agents, leading to the breakdown of the azo bond and the formation of various degradation products.

    Reduction: The azo bond in this compound can be reduced to form amines, although this reaction is less common in typical applications.

    Substitution: Under certain conditions, the aromatic rings in this compound can undergo electrophilic substitution reactions, although these are not commonly utilized in practical applications.

Common Reagents and Conditions:

    Oxidizing Agents: Strong oxidizers like nitric acid can oxidize this compound.

    Reducing Agents: Reducing agents such as sodium dithionite can reduce the azo bond.

    Electrophilic Substitution: Conditions involving strong acids or bases can facilitate substitution reactions on the aromatic rings.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various aromatic compounds, while reduction can produce amines.

Comparison with Similar Compounds

Oil Red O is part of a group of dyes known as Sudan dyes, which include Sudan III, Sudan IV, and Sudan Black B. These dyes share similar staining properties but differ in their color intensity and solubility:

This compound is unique in its ability to provide a deep red stain, making it easier to visualize lipid-containing structures. Its higher solubility in lipids compared to Sudan III and Sudan IV also contributes to its widespread use in various scientific fields.

Properties

IUPAC Name

1-[[4-[(2,5-dimethylphenyl)diazenyl]-2,5-dimethylphenyl]diazenyl]naphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O/c1-16-9-10-17(2)22(13-16)27-28-23-14-19(4)24(15-18(23)3)29-30-26-21-8-6-5-7-20(21)11-12-25(26)31/h5-15,31H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPGIHFRTRXVWOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N=NC2=C(C=C(C(=C2)C)N=NC3=C(C=CC4=CC=CC=C43)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301039601
Record name 2-Naphthalenol, 1-[2-[4-[2-(2,5-dimethylphenyl)diazenyl]-2,5-dimethylphenyl]diazenyl]-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14288-70-1, 1320-06-5
Record name 1-[2-[4-[2-(2,5-Dimethylphenyl)diazenyl]-2,5-dimethylphenyl]diazenyl]-2-naphthalenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14288-70-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,5-Dimethyl-4-(2,5-dimethylphenylazo)phenylazo)-2-naphthol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014288701
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Naphthalenol, 1-[2-[4-[2-(2,5-dimethylphenyl)diazenyl]-2,5-dimethylphenyl]diazenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301039601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[2,5-dimethyl-4-(2,5-dimethylphenylazo)phenylazo]-2-naphthol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.720
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1-[[4-[(dimethylphenyl)azo]dimethylphenyl]azo]-2-naphthol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.906
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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